molecular formula C15H14O3 B6378064 2-Formyl-4-(4-methoxy-3-methylphenyl)phenol CAS No. 1111129-33-9

2-Formyl-4-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6378064
CAS No.: 1111129-33-9
M. Wt: 242.27 g/mol
InChI Key: MBSXPMFJWZHRBW-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the bromination and methoxylation of p-hydroxybenzaldehyde to produce vanillin, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 2-Carboxy-4-(4-methoxy-3-methylphenyl)phenol

    Reduction: 2-Hydroxymethyl-4-(4-methoxy-3-methylphenyl)phenol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Formyl-4-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-formylphenol: Similar structure but lacks the additional methyl group on the phenyl ring.

    2-Formyl-4-(4-methoxyphenyl)phenol: Similar structure but lacks the methyl group on the methoxy-substituted phenyl ring.

    2-Methoxy-4-methylphenol: Similar structure but lacks the formyl group.

Uniqueness

2-Formyl-4-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of both the formyl and methoxy groups on the phenyl ring, which can influence its reactivity and potential applications. The additional methyl group on the methoxy-substituted phenyl ring further distinguishes it from similar compounds, potentially affecting its physical and chemical properties.

Properties

IUPAC Name

2-hydroxy-5-(4-methoxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-11(4-6-15(10)18-2)12-3-5-14(17)13(8-12)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSXPMFJWZHRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685161
Record name 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-33-9
Record name 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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